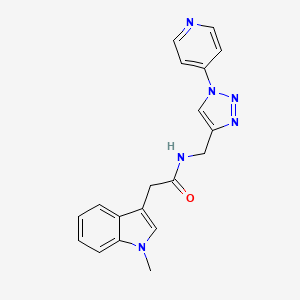

2-(1-methyl-1H-indol-3-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c1-24-12-14(17-4-2-3-5-18(17)24)10-19(26)21-11-15-13-25(23-22-15)16-6-8-20-9-7-16/h2-9,12-13H,10-11H2,1H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYLOXVHIIPEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound.

Synthesis

The synthesis of this compound typically involves the coupling of an indole derivative with a triazole moiety. The process can be summarized as follows:

- Indole Preparation : Start with 1-methylindole as a base structure.

- Triazole Formation : Utilize a click chemistry approach to form the triazole ring from azides and alkynes.

- Final Coupling : Combine the indole and triazole components through an acetamide linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The following table summarizes key findings regarding its cytotoxic effects on different cancer cell lines:

Mechanistic Studies

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This is similar to the action of known chemotherapeutics like colchicine and vinblastine .

- Apoptosis Induction : Flow cytometry analyses indicate that treated cells exhibit increased levels of apoptotic markers, suggesting that the compound triggers programmed cell death pathways .

- Cell Cycle Arrest : The compound causes significant cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various cancer models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of doxorubicin, a standard chemotherapy drug .

- Combination Therapy : In combination with other chemotherapeutic agents, this compound showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for use in combination therapies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The triazole scaffold, which is a key component of this compound, has been extensively studied for its anticancer properties. Research indicates that compounds containing triazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of triazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. A study demonstrated that triazole-based compounds can effectively induce G2/M phase arrest in HeLa cells, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-indol-3-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exerts its effects involves the inhibition of microtubule dynamics, similar to established chemotherapeutics like paclitaxel. This inhibition leads to disrupted mitotic processes in cancer cells .

Antimicrobial Properties

Broad-Spectrum Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that certain triazole-containing compounds exhibit minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics .

Case Studies

A specific case study highlighted the synthesis and evaluation of triazole derivatives against bacterial pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the chemical structure could enhance antibacterial activity significantly .

Neuroprotective Effects

Recent research has suggested that triazole derivatives may possess neuroprotective properties. These compounds have been linked to the modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier makes them particularly interesting for further studies in neuropharmacology .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of new compounds. SAR studies on triazole derivatives have revealed that specific substitutions on the triazole ring can significantly impact biological activity. For example, electron-withdrawing groups on the phenyl ring have been associated with enhanced antibacterial efficacy .

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(1-methyl-1H-indol-3-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide?

Answer: The compound is typically synthesized via a multi-step approach:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to form the 1,2,3-triazole core. For example, azides (e.g., 1-(pyridin-4-yl)azide) react with alkynes (e.g., propargyl derivatives of indole-acetamide) in a 1,3-dipolar cycloaddition. This method achieves regioselectivity under mild conditions (room temperature, aqueous/organic solvent mixtures) .

Amide Coupling : The indole-acetamide moiety is introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) between carboxylic acid derivatives and amines.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or methanol) are used to isolate the final product. Yield optimization requires careful control of stoichiometry and catalyst loading (e.g., 10 mol% Cu(OAc)₂) .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- Indole moiety : Look for characteristic aromatic protons (δ 6.5–7.8 ppm) and methyl groups (δ ~2.2 ppm for N-methyl) .

- Triazole core : A singlet at δ ~8.3–8.5 ppm confirms the triazole proton.

- Acetamide linker : The methylene group (–CH₂–) adjacent to the carbonyl appears as a triplet (~δ 3.8–4.2 ppm) .

- IR Spectroscopy :

Advanced Mechanistic and Computational Studies

Q. Q3. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?

Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

- ADMET Prediction :

Q. Q4. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Answer:

- Experimental Replication :

- Verify assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in antiproliferative activity may arise from differences in ATP concentrations (e.g., 10 μM vs. 100 μM) .

- Orthogonal Assays :

- Cross-validate results using complementary methods (e.g., Western blotting for target inhibition alongside cell viability assays).

- Structural Confirmation :

Biological Activity and Assay Design

Q. Q5. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:

- Cell Viability Assays :

- Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells.

- Apoptosis Detection :

- Annexin V/PI staining via flow cytometry to quantify early/late apoptotic populations.

- Target Engagement :

Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

- Core Modifications :

- Replace the pyridinyl group with other heterocycles (e.g., pyrimidine) to enhance binding affinity.

- Vary the N-methyl group on indole to bulky substituents (e.g., isopropyl) to improve metabolic stability .

- Linker Optimization :

Stability and Formulation Challenges

Q. Q7. What strategies mitigate degradation of this compound during storage?

Answer:

Q. Q8. How can researchers validate the stability of this compound under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.